1-Nitrobut-1-ene

Physical organic chemistry Process chemistry Purification

1-Nitrobut-1-ene is an aliphatic nitroalkene with the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol. It exists predominantly as the thermodynamically more stable (E)-isomer and is a liquid at room temperature with a density of 1.001 g/cm³ and a boiling point of 147.2°C at 760 mmHg.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
Cat. No. B11824256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrobut-1-ene
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESCCC=C[N+](=O)[O-]
InChIInChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3
InChIKeyUTANVCZNJLPXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitrobut-1-ene (CAS 27675-37-2) Procurement Guide: Properties, Class, and Core Characteristics


1-Nitrobut-1-ene is an aliphatic nitroalkene with the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol . It exists predominantly as the thermodynamically more stable (E)-isomer [1] and is a liquid at room temperature with a density of 1.001 g/cm³ and a boiling point of 147.2°C at 760 mmHg . As a conjugated nitroalkene, it serves as a versatile electrophilic building block in organic synthesis, participating in a range of reactions including Michael additions, cycloadditions, and organocatalytic transformations [2].

Why 1-Nitrobut-1-ene Cannot Be Casually Substituted with Other Nitroalkenes


Generic substitution among nitroalkenes is scientifically unsound due to the critical influence of the alkene substituent on fundamental physicochemical properties and reactivity profiles. Aliphatic nitroalkenes like 1-nitrobut-1-ene exhibit distinct steric and electronic characteristics compared to their aromatic counterparts (e.g., β-nitrostyrenes) and even among themselves based on chain length [1]. These differences manifest in measurable ways: the length of the aliphatic side chain directly affects the energy difference between (E)- and (Z)-isomers, determining whether the less stable Z-isomer can even be isolated under standard conditions [2]. Furthermore, comparative studies have established that aliphatic nitroalkenes behave differently from aromatic nitroalkenes in key reactions, for instance, favoring aza-Michael addition pathways over standard Michael additions [3]. Substituting one nitroalkene for another without accounting for these quantifiable differences introduces significant risk of altered reaction kinetics, divergent product distribution, or complete synthetic failure.

Quantitative Differentiation Evidence: 1-Nitrobut-1-ene vs. Analogs and In-Class Alternatives


Volatility and Physical Properties: 1-Nitrobut-1-ene vs. 1-Nitroprop-1-ene

1-Nitrobut-1-ene exhibits a significantly higher boiling point than its one-carbon-shorter homolog, 1-nitroprop-1-ene. This difference is critical for selecting appropriate purification methods (e.g., distillation) and for assessing solvent removal or compound loss during high-vacuum operations .

Physical organic chemistry Process chemistry Purification

E/Z Isomer Separability: A Distinct Advantage of the Butenyl Side Chain

The energy difference between (E)- and (Z)-isomers of β-nitroalkenes is highly dependent on the length of the alkyl side chain. Computational studies demonstrate that as the side chain lengthens from ethenyl to propenyl to butenyl, the enthalpy difference between isomers decreases substantially [1]. This smaller energy gap for the nitrobutene scaffold explains the experimental finding that (E)- and (Z)-nitrobutenes are separable, whereas the (Z)-isomers of the lower homologues cannot be isolated under standard thermodynamic conditions [1].

Stereochemistry Isomer separation Synthetic methodology

Divergent Reactivity: Aliphatic Nitroalkenes vs. Aromatic Nitroalkenes in Arylamine Reactions

The reactivity of aliphatic nitroalkenes like 1-nitrobut-1-ene is fundamentally different from that of aromatic nitroalkenes (e.g., β-nitrostyrenes) when reacting with arylamines. Research has established that while aromatic nitroalkenes preferentially undergo a Michael addition, aliphatic nitroalkenes proceed via a distinct aza-Michael addition pathway [1]. This mechanistic divergence leads to the formation of different product classes and is critical for synthetic planning.

Reaction selectivity Mechanistic pathway Aza-Michael addition

Annulation Efficiency: 1-Nitrobutene in a One-Pot [3+2] Strategy to Nitrocyclopentanes

1-Nitrobutene has been successfully employed as a Michael acceptor in a tandem [3+2]-annulation sequence to construct nitro-substituted methylenecyclopentanes. This reaction provides a concrete, published example of 1-nitrobut-1-ene's utility in complex molecule synthesis, yielding a product with three new stereogenic centers [1].

Annulation Tandem reactions Stereoselective synthesis

Electrophilicity Index: A Computational Metric for Predicting Reactivity

The electrophilic nature of 1-nitrobut-1-ene is central to its reactivity as a Michael acceptor. A key quantitative descriptor, the Electrophilicity Index (ω), has been calculated for this compound, providing a numeric value that can be used to compare its theoretical electron-accepting capacity with other electrophiles .

Computational chemistry Reactivity prediction DFT

Evidence-Backed Application Scenarios for Procuring 1-Nitrobut-1-ene


Synthesis of Heterocyclic Building Blocks via Aza-Michael Addition

1-Nitrobut-1-ene should be prioritized over aromatic nitroalkenes (e.g., β-nitrostyrenes) when the synthetic goal is to generate imine or enamine intermediates via an aza-Michael addition pathway. The established mechanistic divergence ensures that 1-nitrobut-1-ene directs the reaction toward this desired product class, whereas an aromatic nitroalkene would lead to a different outcome [1]. This is a critical differentiator for labs building libraries of nitrogen-containing heterocycles, such as quinolines.

Stereoselective Synthesis of Complex Carbocycles via Tandem Annulation

Procure 1-nitrobut-1-ene as a key Michael acceptor for constructing highly substituted cyclopentane frameworks. Its successful use in a one-pot [3+2]-annulation to generate products with multiple stereocenters demonstrates its reliability in cascade reactions that rapidly build molecular complexity [2]. This scenario is highly relevant for medicinal chemistry groups engaged in the synthesis of natural product-like scaffolds or diversely functionalized small molecule libraries.

Asymmetric Organocatalysis Method Development

1-Nitrobut-1-ene serves as a valuable and distinct substrate for probing the scope and limitations of new asymmetric organocatalysts. Its aliphatic nature provides a different steric and electronic environment compared to the commonly used β-nitrostyrene benchmark, allowing researchers to demonstrate the broader applicability and robustness of their catalytic systems [3]. This is a key use case for academic and industrial catalysis research groups.

Reactions Requiring the Less Stable (Z)-Isomer

In situations where the stereochemistry of the nitroalkene is crucial, and the (Z)-isomer is required, 1-nitrobut-1-ene (or its derivatives) is a unique candidate. The quantifiably smaller energy gap between its E and Z isomers compared to shorter-chain nitroalkenes makes the separation and use of the (Z)-isomer feasible, an option that is practically unavailable for nitroethenes or nitropropenes [4]. This makes it an essential reagent for stereospecific transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Nitrobut-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.